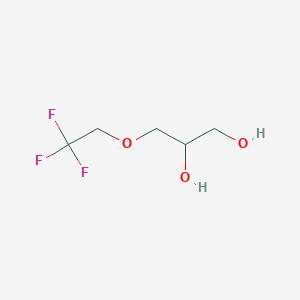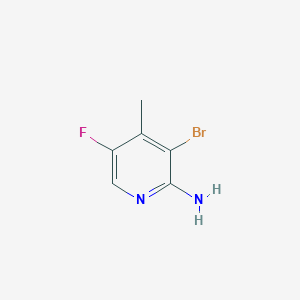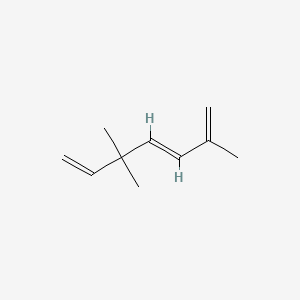
(2E)-3-(8-hydroxy-2H-chromen-3-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles widely found in nature. Coumarins are known for their diverse biological activities and have been used in various medicinal and industrial applications .
Métodos De Preparación
The synthesis of 3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with sodium azides . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production using green solvents and catalysts to minimize environmental impact .
Análisis De Reacciones Químicas
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and interacting with specific enzymes and receptors in the body . The compound’s antioxidant properties help neutralize free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-Hydroxycoumarin: Known for its antioxidant and antimicrobial activities.
The uniqueness of 3-(8-Hydroxy-2H-chromen-3-yl)prop-2-enoic acid lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H10O4 |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
(E)-3-(8-hydroxy-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10O4/c13-10-3-1-2-9-6-8(4-5-11(14)15)7-16-12(9)10/h1-6,13H,7H2,(H,14,15)/b5-4+ |
Clave InChI |
RGELSLDNPCBSSG-SNAWJCMRSA-N |
SMILES isomérico |
C1C(=CC2=C(O1)C(=CC=C2)O)/C=C/C(=O)O |
SMILES canónico |
C1C(=CC2=C(O1)C(=CC=C2)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine](/img/structure/B12087799.png)
![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)

![(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12087807.png)
![Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12087814.png)



![1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B12087839.png)


